molecular formula C13H20N2O2 B1659967 tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate CAS No. 697306-52-8

tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate

Cat. No. B1659967
Key on ui cas rn: 697306-52-8
M. Wt: 236.31
InChI Key: ZQXWQYJMRPGKGM-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

20% Pd(OH)2 0.076 g) was added to a stirred suspension of tert-butyl 3-(benzyl(methyl)amino)benzylcarbamate (0.248 g, 0.76 mmol, 1 eq) in 10 ml EtOH. A H2 balloon was added. After stirring overnight the mixture was filtered through Celite. The filter cake was rinsed with EtOAc (×3). The organics were combined and the solvent was removed in vacuo to yield tert-butyl 3-(methylamino)benzylcarbamate.
Name
tert-butyl 3-(benzyl(methyl)amino)benzylcarbamate
Quantity
0.248 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.076 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8](C)[C:9]1[CH:10]=[C:11]([CH:21]=[CH:22][CH:23]=1)[CH2:12][NH:13][C:14](=[O:20])[O:15][C:16]([CH3:19])([CH3:18])[CH3:17])C1C=CC=CC=1>CCO.[OH-].[OH-].[Pd+2]>[CH3:1][NH:8][C:9]1[CH:10]=[C:11]([CH:21]=[CH:22][CH:23]=1)[CH2:12][NH:13][C:14](=[O:20])[O:15][C:16]([CH3:19])([CH3:17])[CH3:18] |f:2.3.4|

Inputs

Step One
Name
tert-butyl 3-(benzyl(methyl)amino)benzylcarbamate
Quantity
0.248 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C=1C=C(CNC(OC(C)(C)C)=O)C=CC1)C
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.076 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A H2 balloon was added
FILTRATION
Type
FILTRATION
Details
was filtered through Celite
WASH
Type
WASH
Details
The filter cake was rinsed with EtOAc (×3)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNC=1C=C(CNC(OC(C)(C)C)=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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